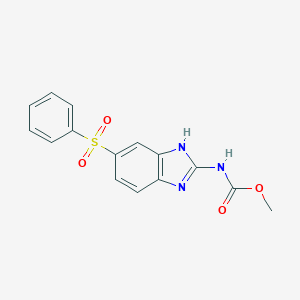

Fenbendazole sulfone

Übersicht

Beschreibung

Fenbendazole sulfone, also known as Oxfendazole sulfone or FBZ-SO2, is a minor metabolite of Fenbendazole . Fenbendazole is a broad-spectrum benzimidazole anthelmintic used against various gastrointestinal parasites .

Molecular Structure Analysis

Fenbendazole has the molecular formula C15H13N3O2S and a molecular weight of 299.35 . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

Fenbendazole metabolites, fenbendazole and this compound, were found as major degradation products using high-resolution mass spectrometry. The proposed hydrolytic degradation pathway consisted of the base catalyzed hydrolysis followed by consecutive oxidative cyclization to the five-membered ring of the benzo-imidazole derivative .Physical And Chemical Properties Analysis

Fenbendazole is characterized by low solubility in water . The possibilities of mechanochemical modification of fenbendazole were evaluated in order to improve the solubility index .Wissenschaftliche Forschungsanwendungen

Pharmacological Implications in Animals

Fenbendazole sulfone, a metabolite of fenbendazole, has significant implications in veterinary medicine. A study by Capece, Virkel, and Lanusse (2009) discusses the enantiomeric behavior of fenbendazole sulfoxide (oxfendazole) in domestic animals, highlighting its pharmacological relevance. This research emphasizes the importance of understanding the metabolism and systemic availability of each enantiomeric form for effective anthelmintic therapy (Capece, Virkel, & Lanusse, 2009).

Methodologies for Quantitative Determination in Animal Tissues

Varlamova, Abramov, and Arkhipov (2021) developed a methodology for quantitative determination of fenbendazole and its metabolites, including sulfone, in organs and tissues of sheep. This method, utilizing high-performance liquid chromatography tandem mass-spectrometry (HPLC-MS/MS), is crucial for accurate measurement of drug and metabolite levels in animal tissues (Varlamova, Abramov, & Arkhipov, 2021).

Anthelmintic Efficacy and Targeted Delivery

Research by Varlamova et al. (2021) also explores the targeted delivery and pharmacological activity of supramolecular fenbendazole in treating parasitic infections. This study highlights the potential for enhancing the efficacy and reducing the required dose of fenbendazole through innovative delivery mechanisms (Varlamova et al., 2021).

Risk Assessment for Human Consumption of Treated Animal Products

A study conducted by Carreño Gútiez, Tell, and Martínez-López (2021) focuses on the risk assessment of human consumption of meat from fenbendazole-treated pheasants. This research is pivotal for understanding the safety implications of consuming animal products treated with fenbendazole (Carreño Gútiez, Tell, & Martínez-López, 2021).

Comparative Studies Across Species

Short, Barker, and others (1987, 1988) have conducted comparative studies to understand the metabolism and disposition of fenbendazole in various animals, providing crucial insights into how different species process this drug and its metabolites (Short et al., 1987), (Short, Flory, & Barker, 1988).

Metabolism and Inhibition Studies

Studies by Murray, Hudson, and Yassa (1992) and Short, Flory, Hsieh, and Barker (1988) delve into the hepatic microsomal metabolism of fenbendazole, investigating the inhibition of cytochrome P450 reactions. Such research aids in understanding the drug's metabolic pathways and potential drug interactions (Murray, Hudson, & Yassa, 1992), (Short, Flory, Hsieh, & Barker, 1988).

Wirkmechanismus

Target of Action

Fenbendazole sulfone, a minor metabolite of the anthelmintic fenbendazole, forms through fenbendazole oxidation to oxfendazole, then to sulfone . The primary targets of this compound are the microtubules in the cells of parasites .

Mode of Action

This compound works by binding to tubulin, a protein that is part of the microtubules in the cells of parasites . This binding disrupts the microtubules’ formation and function, leading to the parasites’ inability to absorb nutrients . This mode of action makes this compound effective against both adult and larval stages of many parasitic worms .

Biochemical Pathways

This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action stops the polymerization of tubulin dimers in parasite cells, leading to their death . It also exhibits similar effects against tumor cells .

Pharmacokinetics

Fenbendazole is only partly absorbed from the intestine and reaches maximum plasma concentration in dogs 4 - 9 hours after oral administration . Fenbendazole and its metabolites are distributed throughout the body but highest concentrations are found in the liver . The major oxidative metabolite is fenbendazole sulfoxide which is further metabolized to form this compound . Fenbendazole and its metabolites are predominantly excreted via the feces .

Result of Action

The molecular and cellular effects of this compound’s action result in the eventual death of the parasites . It disrupts the microtubules’ formation and function, leading to the parasites’ inability to absorb nutrients . This mode of action makes this compound effective against both adult and larval stages of many parasitic worms .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968870 | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54029-20-8 | |

| Record name | Oxfendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbendazole sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

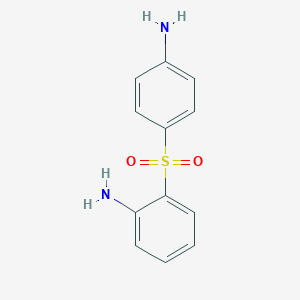

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)